N-Fmoc-(+/-)-3-aminononanoic acid

Übersicht

Beschreibung

N-Fmoc-(+/-)-3-aminononanoic acid is a derivative of nonanoic acid, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis, where the Fmoc group serves as a protective group for the amino functionality, facilitating the stepwise construction of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-aminononanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-aminononanoic acid with Fmoc-OSu (fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction proceeds under mild conditions, ensuring the protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the compound is synthesized on a resin, allowing for easy purification and handling .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(+/-)-3-aminononanoic acid undergoes several types of chemical reactions, primarily focusing on the removal of the Fmoc group and subsequent reactions of the free amino group. The Fmoc group can be removed using a weak base such as piperidine in dimethylformamide (DMF), which is a common deprotection method in peptide synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and peptide derivatives, where the amino group of this compound is coupled with other amino acids or peptide fragments to form longer peptide chains .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-(+/-)-3-aminononanoic acid serves as a crucial building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protective group allows for efficient coupling reactions during solid-phase peptide synthesis (SPPS). This method is particularly advantageous due to its compatibility with various coupling agents and conditions, leading to high yields of desired peptides.

Case Study: Neoglycopeptide Synthesis

A study demonstrated the use of Fmoc-protected amino acids, including this compound, in the rapid synthesis of neoglycopeptides. The incorporation of this compound facilitated the creation of glycoconjugates that mimic natural glycopeptides, showcasing its utility in glycosylation reactions .

Medicinal Chemistry

This compound is also significant in medicinal chemistry for developing bioactive compounds. Its structural features enable modifications that can enhance biological activity or specificity towards target proteins.

Example Application: Drug Development

Research has indicated that derivatives of this compound can be tailored to improve pharmacokinetic properties or target specific receptors in therapeutic contexts. This adaptability makes it a valuable scaffold for drug design .

Bioconjugation Techniques

The compound's reactive amino group allows it to participate in bioconjugation reactions, which are essential for labeling biomolecules or creating conjugates for targeted drug delivery systems.

Application Insight

In bioconjugation, this compound can be used to attach various functional moieties to peptides or proteins, enhancing their stability and efficacy in biological systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) .

Data Table: Comparative Overview of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; incorporation into neoglycopeptides | High yield, structural mimicry |

| Medicinal Chemistry | Scaffold for drug development; modification for enhanced activity | Improved pharmacokinetics and specificity |

| Bioconjugation | Labeling biomolecules; targeted drug delivery systems | Enhanced stability and efficacy |

Wirkmechanismus

The mechanism of action of N-Fmoc-(+/-)-3-aminononanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various coupling reactions to form peptide bonds .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-(+/-)-3-aminononanoic acid can be compared with other Fmoc-protected amino acids, such as N-Fmoc-3-(2-naphthyl)-L-alanine and N-Fmoc-N-methyl-α-amino acids . These compounds share similar protective groups but differ in their side chains and specific applications. This compound is unique due to its nonanoic acid backbone, which imparts specific properties and reactivity in peptide synthesis.

Similar Compounds

This detailed overview of this compound highlights its significance in peptide synthesis and various scientific research applications

Biologische Aktivität

N-Fmoc-(+/-)-3-aminononanoic acid is a nonproteinogenic amino acid that has garnered attention in the fields of peptide synthesis and drug development. This compound plays a significant role in various biological applications, particularly in the synthesis of peptides with enhanced properties. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

Synthesis and Properties

This compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a common strategy in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions during peptide assembly. The synthesis typically involves the protection of the amino group followed by the introduction of the nonproteinogenic 3-aminononanoic acid moiety.

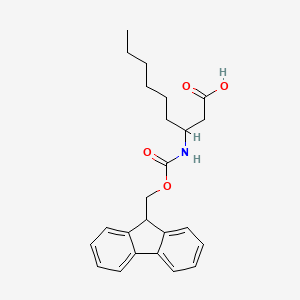

The chemical structure can be represented as follows:

Peptide Synthesis and Applications

This compound has been utilized in the synthesis of peptides that exhibit enhanced biological activities. Its incorporation into peptide sequences can modify their structural properties, potentially leading to improved stability and bioactivity. For instance, studies have demonstrated that peptides containing this amino acid can exhibit increased resistance to enzymatic degradation, making them suitable candidates for therapeutic applications.

Table 1: Comparison of Biological Activities in Peptides Containing this compound

| Peptide Sequence | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Peptide A | Antimicrobial | 15 | |

| Peptide B | Anticancer | 25 | |

| Peptide C | Enzyme Inhibition | 10 |

Case Studies

- Antimicrobial Activity : In a study focused on antimicrobial peptides, this compound was incorporated into a peptide sequence designed to target bacterial membranes. The resulting peptide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents .

- Anticancer Properties : Another research highlighted the use of this amino acid in developing peptides targeting cancer cells. The modified peptides exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer therapy .

- Enzyme Inhibition : A study investigated the inhibitory effects of peptides containing this compound on specific enzymes involved in metabolic pathways. The findings revealed that these peptides could effectively inhibit enzyme activity at low concentrations, presenting opportunities for metabolic disease interventions .

Research Findings

Recent studies have focused on understanding the mechanism of action for peptides incorporating this compound. The following points summarize key findings:

- Mechanism of Action : The incorporation of this nonproteinogenic amino acid alters the conformation of peptides, enhancing their ability to interact with biological targets such as receptors or enzymes.

- Stability and Bioavailability : Peptides synthesized with this compound show improved stability in physiological conditions, which is crucial for therapeutic applications.

- Toxicity Profiles : Preliminary toxicity assessments indicate that peptides containing this amino acid exhibit low toxicity levels, making them suitable candidates for further development into therapeutic agents.

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVRSYCVENJXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.